

AZD4877 and Docetaxel Combination Therapy: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: AZD4877

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In the landscape of oncology drug development, the exploration of combination therapies to enhance efficacy and overcome resistance is paramount. This guide provides a comparative analysis of the investigational kinesin spindle protein (KSP) inhibitor, **AZD4877**, in combination with the established chemotherapeutic agent, docetaxel. Due to the limited availability of public data on the specific combination of **AZD4877** and docetaxel, this guide leverages preclinical findings and compares them with clinical data from a similar combination of a KSP inhibitor, ispinesib, with docetaxel.

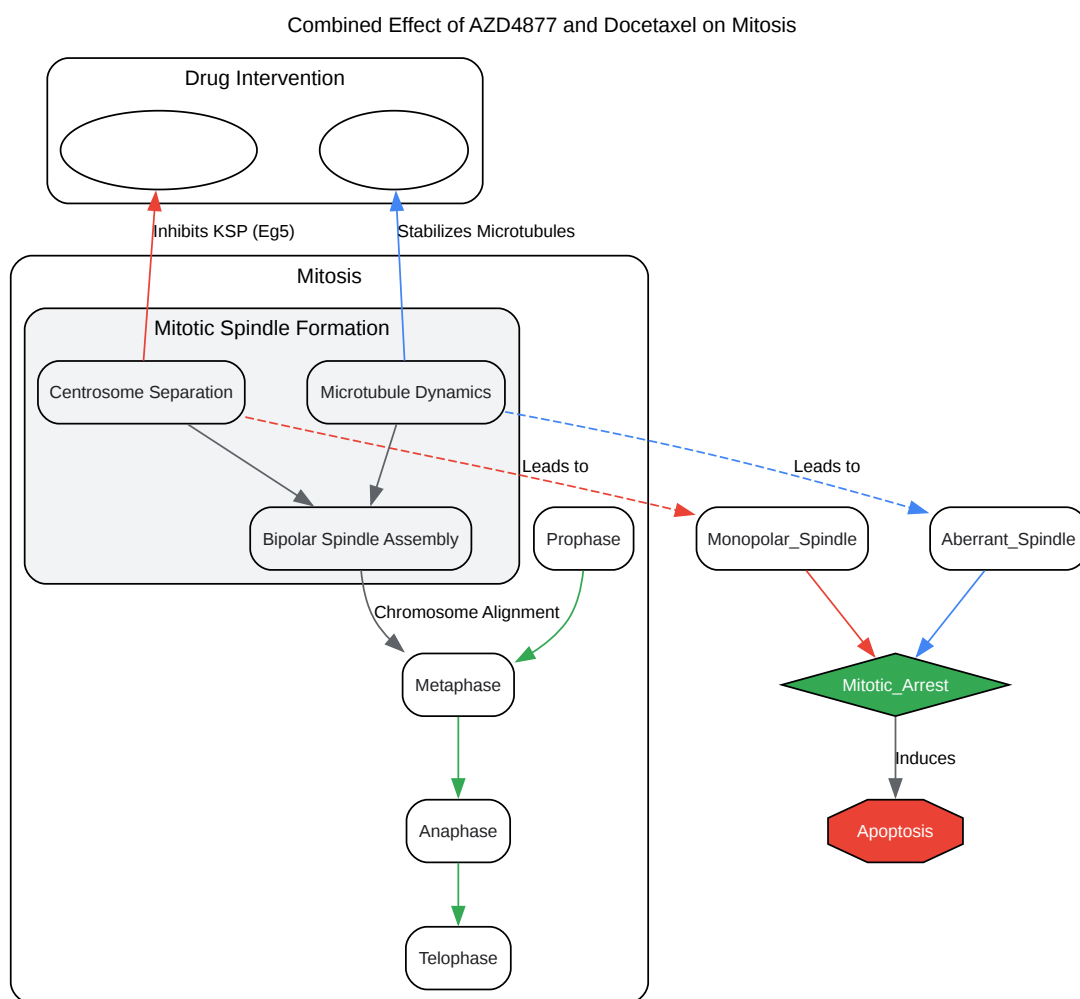
Mechanism of Action: A Dual Approach to Mitotic Disruption

AZD4877 and docetaxel both target the mitotic machinery of cancer cells, but through distinct mechanisms, providing a strong rationale for their combined use.

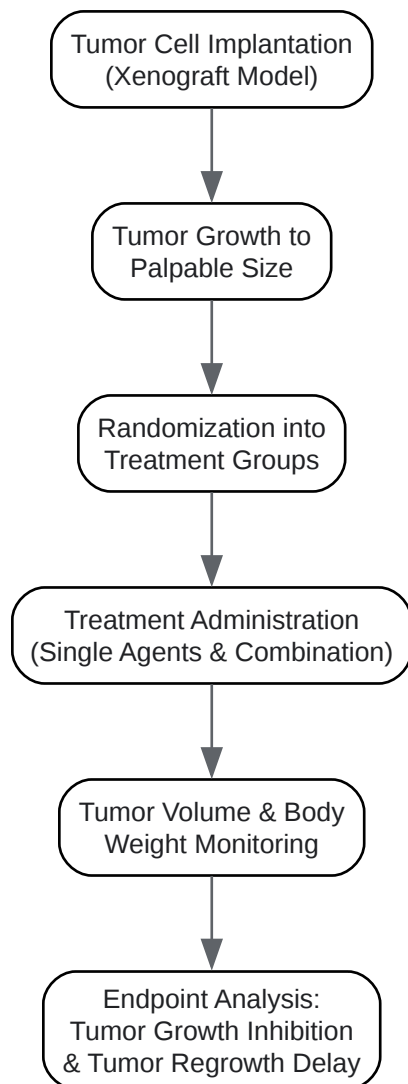
AZD4877, a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5, targets a crucial motor protein responsible for separating centrosomes during the early stages of mitosis.^[1] Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent cell death in rapidly dividing cancer cells.^[1]

Docetaxel, a member of the taxane family of drugs, works by stabilizing microtubules, the key components of the mitotic spindle.^[2] This stabilization prevents the dynamic instability of microtubules required for normal spindle function, leading to mitotic arrest and apoptosis.^[2]

The complementary mechanisms of action are visualized in the signaling pathway diagram below.



Preclinical In Vivo Study Workflow



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References

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